

literature review on 2-chlorobenzothiazole derivatives

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Compound of Interest

Compound Name: 2-chlorobenzo[d]thiazol-4-ol

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An In-depth Technical Guide to 2-Chlorobenzothiazole Derivatives for Researchers and Drug Development Professionals.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a fused benzene and thiazole ring. This scaffold is of significant interest to medicinal chemists due to its presence in a wide array of pharmacologically active molecules. The derivatives of benzothiazole exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties^{[1][2]}. Among its many derivatives, 2-chlorobenzothiazole stands out as a pivotal and highly reactive intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, facilitating nucleophilic substitution reactions and enabling the synthesis of a diverse library of 2-substituted benzothiazoles. This versatility makes 2-chlorobenzothiazole an indispensable building block in the development of novel therapeutic agents, agrochemicals, and functional materials^{[1][3]}. This guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to 2-chlorobenzothiazole and its derivatives.

Synthesis of 2-Chlorobenzothiazole and Its Derivatives

The synthesis of 2-chlorobenzothiazole can be achieved through several routes, typically starting from either benzothiazole or 2-mercaptobenzothiazole. These precursors are then used

to generate a wide range of functionalized derivatives.

Core Synthesis of 2-Chlorobenzothiazole

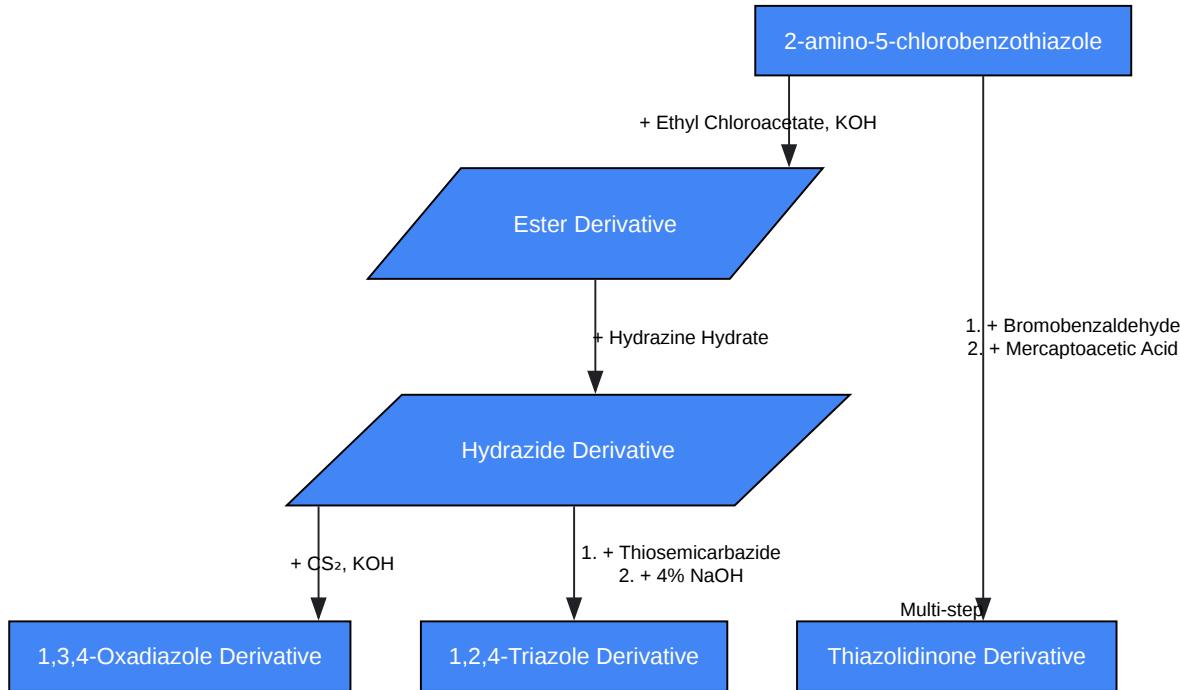
1. From Benzothiazole: A common method involves the reaction of benzothiazole with carbon tetrachloride in the presence of a base. One procedure reports a yield of 88% when using sodium tert-butoxide in N,N-dimethylformamide (DMF) at room temperature[4].
2. From 2-Mercaptobenzothiazole: An alternative and high-yielding approach is the reaction of 2-mercaptobenzothiazole with chlorinating agents.
 - Using Sulfuryl Chloride (SO_2Cl_2): This reaction can be performed by adding sulfuryl chloride to 2-mercaptobenzothiazole, which is then allowed to react for about an hour. The excess sulfuryl chloride is decomposed with ice water, and the product is purified by distillation under reduced pressure[5].
 - Using Chlorine Gas and a Catalyst: Another industrial-scale method involves passing chlorine gas through a solution of benzothiazole in chlorobenzene with a phosphorus oxychloride catalyst at 80-100 °C, achieving a yield of 95.3%[4].

Derivatization Reactions

The reactivity of the chloro- group at the 2-position allows for the synthesis of numerous derivatives. 2-chlorobenzothiazole serves as a precursor for compounds with significant pharmacological properties[1].

1. Synthesis of 2-Aminobenzothiazole Derivatives: 2-chlorobenzothiazole can be reacted with various amines to form 2-aminobenzothiazole derivatives. For example, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives, which have shown antileishmanial activity, were synthesized via a procedure based on the Ullman reaction[6]. A multi-step synthesis starting from 2-amino-6-chlorobenzothiazole can produce a variety of heterocyclic compounds, including acetohydrazides and their arylidene derivatives[7].
2. Synthesis of Heterocyclic Systems: Starting from substituted materials like 2-amino-5-chlorobenzothiazole, more complex heterocyclic systems can be built. A common pathway involves N-alkylation with ethyl chloroacetate, followed by reaction with hydrazine hydrate to form a hydrazide derivative. This intermediate can then be cyclized with reagents like carbon

disulfide (CS_2) to yield 1,3,4-oxadiazole derivatives or with thiosemicarbazide to eventually form 1,2,4-triazole derivatives[8][9][10].



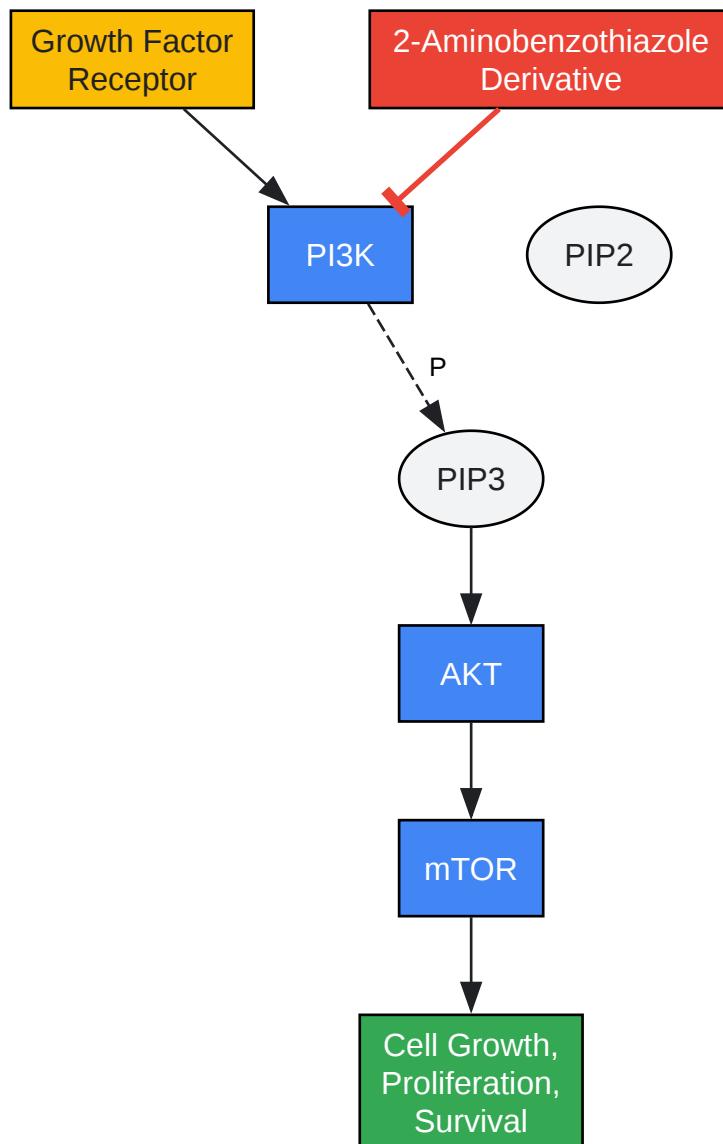
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General synthesis workflow for heterocyclic derivatives from 2-amino-5-chlorobenzothiazole.[8]
[10]

Biological Activities of 2-Chlorobenzothiazole Derivatives

Derivatives of benzothiazole are known for a wide range of pharmacological activities. The specific functionalization at the 2-position, often enabled by the 2-chloro intermediate, plays a crucial role in determining the biological profile.

- **Antifungal Activity:** Several derivatives synthesized from 2-amino-5-chlorobenzothiazole have been screened for their antifungal activity against species like *Candida glabrata* and *Aspergillus niger*. Some of these compounds showed promising activity when compared to the standard drug fluconazole[8].
- **Anticancer Activity:** Novel 2-aminobenzothiazole derivatives have been synthesized and evaluated for their anticancer properties against various cancer cell lines, including MCF7, MDAMB-231, and HepG2[9]. Some of these compounds demonstrated potent inhibitory activity, with IC_{50} values lower than the standard drug used in the study[9]. The PI3K/AKT/mTOR signaling pathway has been identified as a potential target for some of these derivatives[11].
- **Antileishmanial Activity:** (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have shown selective antileishmanial activity, particularly due to amastigote-specific toxicity[6].
- **Anti-inflammatory and Analgesic Activity:** Thienopyrimidobenzothiazole derivatives, synthesized using 2-chlorobenzothiazole, have been investigated for their analgesic and anti-inflammatory properties[6].
- **Antimicrobial Activity:** The benzothiazole scaffold is a common feature in molecules with antimicrobial properties[1][12]. The introduction of different substituents allows for the modulation of this activity against various bacterial and fungal strains[2].

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Simplified PI3K/AKT/mTOR signaling pathway, a target for some anticancer benzothiazoles.

[11]

Quantitative Data Summary

This section summarizes key quantitative data reported in the literature for the synthesis and biological evaluation of 2-chlorobenzothiazole derivatives.

Table 1: Synthesis Yields of 2-Chlorobenzothiazole and Derivatives

Starting Material	Product	Reagents/Conditions	Yield (%)	Reference
Benzothiazole	2-Chlorobenzothiazole	CCl ₄ , Sodium tert-butoxide, DMF	88	[4]
Benzothiazole	2-Chlorobenzothiazole	Cl ₂ , Phosphorus oxychloride, Chlorobenzene, 80-100°C	95.3	[4]
2-amino-5-chlorobenzothiazole	Ester derivative 2	Ethyl chloroacetate, KOH, Ethanol	-	[10]

| Ester derivative 2 | Hydrazide derivative 3 | Hydrazine hydrate, Ethanol | - | [10] |

Table 2: Biological Activity of Selected Benzothiazole Derivatives

Compound Class	Activity	Target/Cell Line	Measurement	Result	Reference
2-aminobenzothiazole derivatives	Anticancer	MCF7 cell line	IC ₅₀	6.34 μM (Compound 8i)	[9]
2-aminobenzothiazole derivatives	Anticancer	MCF7 cell line	IC ₅₀	8.30 μM (Compound 8m)	[9]
2-alkylthio-6-aminobenzothiazoles	Antifungal	Candida albicans	MIC	15.6 μg/mL	[12]

| (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives | Antileishmanial | Leishmania amastigotes | - | Selective toxicity | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of 2-chlorobenzothiazole and one of its derivatives.

Protocol 1: Synthesis of 2-Chlorobenzothiazole from Benzothiazole[4]

- Reaction Setup: Place benzothiazole (1 mmol, 135.9 mg) and carbon tetrachloride (1.1 mmol, 169.2 mg) in a 10 mL round-bottom flask.
- Reagent Addition: Add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol, 384.4 mg) to the flask.
- Reaction: Stir the mixture thoroughly at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane.
- Purification: Separate the organic phase and dry it with anhydrous sodium sulfate. Remove the dichloromethane using a rotary evaporator to obtain the crude product.
- Chromatography: Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (30:1, v/v) as the eluent to obtain 2-chlorobenzothiazole.

Protocol 2: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole[5]

- Reagent Addition: Add 500 g (3.7 mol) of sulfonyl chloride (SO_2Cl_2) to 100 g (0.6 mol) of 2-mercaptobenzothiazole over a period of 5 minutes at approximately 25°C with stirring.
- Reaction: Allow the mixture to stand for about one hour.
- Work-up: Add ice and water to the reaction mixture to decompose the excess sulfonyl chloride.

- Extraction and Washing: Separate the oily layer and wash it three times with an equal volume of water.
- Purification: Distill the resulting washed oily layer under reduced pressure. 2-chlorobenzothiazole is obtained as a colorless liquid boiling at 132-134°C at 21 mm Hg.

Protocol 3: Synthesis of 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one[10]

This protocol assumes the prior synthesis of the Schiff base intermediate from 2-amino-5-chlorobenzothiazole and 4-bromobenzaldehyde.

- Reaction Setup: Prepare a mixture of the Schiff base (0.01 mol, 3.41 g) and mercaptoacetic acid (0.02 mol, 0.13 mL) in 25 mL of dry benzene.
- Reaction: Heat the reaction mixture under reflux for 10 hours.
- Purification: Concentrate the reaction mixture and recrystallize the solid product from methanol to obtain the final thiazolidinone derivative.

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